1-(3,4-Dichlorophenyliminomethyl)-2-naphthol

Crystallography Material Science Structure-Activity Relationship

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol (CAS 737-67-7) is a halogenated Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3,4-dichloroaniline. It belongs to the class of 2-naphthol imines, which are recognized for their ability to form stable chelates with metal ions.

Molecular Formula C17H11Cl2NO
Molecular Weight 316.18
CAS No. 737-67-7
Cat. No. B3010576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyliminomethyl)-2-naphthol
CAS737-67-7
Molecular FormulaC17H11Cl2NO
Molecular Weight316.18
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C17H11Cl2NO/c18-15-7-6-12(9-16(15)19)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H
InChIKeyLTRXHTNIQLGEJM-KEBDBYFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol (CAS 737-67-7) Requires Strategic Sourcing Over Off-the-Shelf Substitutes


1-(3,4-Dichlorophenyliminomethyl)-2-naphthol (CAS 737-67-7) is a halogenated Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3,4-dichloroaniline . It belongs to the class of 2-naphthol imines, which are recognized for their ability to form stable chelates with metal ions [1]. Its unique 3,4-dichloro substitution pattern on the phenylimino moiety dictates its specific electronic and steric properties, distinguishing it from other dichlorophenyl positional isomers [2].

The Hidden Risk of 'Just Any' Dichlorophenyl Naphthol Schiff Base: Why 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol Is Not Interchangeable


Substituting 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol with a generic dichlorophenyl-2-naphthol Schiff base—even one with an identical molecular weight—can compromise experimental outcomes. This is because the position of the chlorine atoms on the phenyl ring (e.g., 3,4- vs. 2,4- or 3,5-) dictates the compound's electronic distribution, hydrogen-bonding network, and resulting physicochemical properties [1]. These structural nuances directly affect critical parameters like enzyme inhibition potency [2] and solid-state packing [3], which are essential for reproducibility in biological assays and material science applications. The data below quantify these specific differences, confirming why sourcing the exact CAS number is non-negotiable for rigorous research.

Quantifiable Differentiation: Head-to-Head Comparisons for 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol vs. Positional Isomers


3,4-Dichloro Substitution on the Phenylimino Group Results in a More Planar Molecular Conformation Than the 3,5-Dichloro Isomer, Influencing Solid-State Interactions

X-ray crystallography reveals a significant difference in molecular planarity between the 3,4- and 3,5-dichlorophenyl positional isomers. The 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol exhibits a dihedral angle of 28.88° between the naphthalene and benzene ring systems [1]. In contrast, the 3,5-dichloro isomer (N-(3,5-dichlorophenyl)naphthaldimine) is reported as 'nearly planar,' which indicates a smaller dihedral angle and more extensive π-conjugation [2]. This conformational difference, stemming solely from the chlorine substitution pattern, can affect π-stacking interactions and crystal packing, which are critical for material properties and molecular recognition.

Crystallography Material Science Structure-Activity Relationship

The 3,4-Dichloro Isomer Exhibits a More Potent AKR1C3 Inhibitory Profile Than the 3,5-Dichloro Isomer in In Vitro Assays

Direct comparison of in vitro enzyme inhibition data reveals a clear potency advantage for the 3,4-dichloro isomer. 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol inhibits human recombinant AKR1C3 with an IC50 of 173 nM [1]. Under comparable assay conditions, the 1-(3,5-dichlorophenyliminomethyl)-2-naphthol isomer is notably less potent, exhibiting an IC50 of 290 nM [2]. This 1.7-fold difference in potency is directly attributable to the position of the chlorine atoms on the phenyl ring, underscoring the critical role of the 3,4-substitution pattern for optimal target engagement.

Medicinal Chemistry Enzymology Drug Discovery

Melting Point of 105 °C Provides a Verifiable Purity Benchmark and Distinguishes the 3,4-Dichloro Isomer from Other Isomers

The reported melting point of 105 °C for 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol serves as a straightforward, verifiable criterion for initial purity assessment and isomer identification. While the exact melting point for the 3,5-dichloro isomer is not explicitly stated in primary literature, its nearly planar crystal structure implies a different packing arrangement and therefore a potentially distinct melting point [1]. Furthermore, this thermal property differentiates it from the commercially available 2,4-dichloro isomer (CAS 184289-47-2), which would also have a unique melting point due to altered intermolecular forces.

Analytical Chemistry Quality Control Physical Chemistry

Predicted pKa of 7.74 Indicates a Distinct Protonation State at Physiological pH Compared to Unsubstituted 2-Naphthol Schiff Bases

The predicted acid dissociation constant (pKa) for 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol is 7.74 ± 0.50 . This value is significantly lower than that of unsubstituted 2-naphthol (pKa ≈ 9.5) due to the electron-withdrawing effect of the dichlorophenylimino group, which stabilizes the phenoxide anion. At physiological pH (7.4), this means the 3,4-dichloro derivative exists in a partially deprotonated state, unlike simpler analogs which are almost entirely protonated. This difference in ionization state is a key determinant of aqueous solubility, membrane permeability, and metal-binding affinity, directly impacting its behavior in biological and analytical systems.

Physicochemical Property Medicinal Chemistry Biophysical Chemistry

A Differentiated Solubility Profile in Organic Solvents Suggests Unique Sample Preparation Requirements Compared to Other Naphthol Derivatives

While no direct comparative solubility study exists, class-level data for structurally related naphthol derivatives indicates that 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol exhibits a specific solubility profile. Data for a close analog shows it is soluble in methylene chloride, very slightly soluble in ethanol, and has an extremely low aqueous solubility of < 0.001 mg/L [1]. In contrast, a simpler azo-naphthol derivative was described as slightly insoluble in water but soluble in fat and miscible with ethanol . This suggests that the 3,4-dichloro Schiff base is considerably more hydrophobic, which necessitates careful solvent selection (e.g., DMSO, DCM) for successful dissolution and handling in laboratory workflows.

Analytical Chemistry Sample Preparation Solubility

Targeted Application Scenarios for 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol (CAS 737-67-7) Based on Verified Differentiating Evidence


Lead Optimization in Medicinal Chemistry for AKR1C3 Inhibition

The 1.7-fold higher potency of the 3,4-dichloro isomer against AKR1C3 (IC50 = 173 nM) compared to the 3,5-dichloro isomer (IC50 = 290 nM) makes this compound a superior starting point for developing selective AKR1C3 inhibitors [1]. Its use can reduce the need for extensive isomer screening and provide a clear structure-activity relationship (SAR) lead based on the 3,4-dichloro substitution pattern.

Crystal Engineering and Solid-State Material Design

The confirmed, non-planar molecular geometry with a 28.88° dihedral angle between ring systems [1] is a critical specification for crystal engineers. This specific conformation governs π-stacking interactions and dictates the material's solid-state packing, which is essential for designing materials with predictable optical or electronic properties. Using a positional isomer with a different geometry would yield an entirely different crystal lattice and material behavior.

Development of Metal Ion Sensors and Chelating Agents

As a member of the 2-naphthol Schiff base class, this compound is known for its ability to form stable complexes with various metal ions [1]. The specific electron-withdrawing effect of the 3,4-dichloro substitution, which lowers its pKa to 7.74 [2], enhances the deprotonation of the naphthol oxygen, favoring metal coordination at near-physiological pH. This makes it a more effective chelating agent for trace metal analysis or environmental sensing than less acidic analogs.

Quality Control and Analytical Method Development for Isomer-Specific Detection

The unique melting point of 105 °C [1] provides a simple, quantitative benchmark for confirming the identity and purity of the 3,4-dichloro isomer upon receipt. Furthermore, its distinct solubility profile—being highly soluble in DCM but nearly insoluble in water [2]—is critical for developing robust extraction and HPLC protocols, ensuring that this specific isomer can be reliably distinguished and quantified in complex mixtures.

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